N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylpropanamide
Overview
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylpropanamide: is an organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a benzothiadiazole ring substituted with a methyl group at the 5-position and a phenylpropanamide moiety at the 4-position. Benzothiadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylpropanamide typically involves the following steps:
Formation of the Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with nitrous acid, followed by methylation at the 5-position using methyl iodide.
Attachment of the Phenylpropanamide Moiety: The phenylpropanamide moiety can be introduced through an amide coupling reaction between the benzothiadiazole derivative and 3-phenylpropanoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiadiazole ring, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide bond, converting it to the corresponding amine.
Substitution: Electrophilic substitution reactions can take place on the benzothiadiazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzothiadiazole derivatives.
Scientific Research Applications
Chemistry: N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylpropanamide is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Benzothiadiazole derivatives have shown promise in the treatment of various diseases, including cancer, due to their ability to interact with biological targets such as enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which contribute to its binding affinity and specificity. The phenylpropanamide moiety can further enhance these interactions by providing additional binding sites and modulating the compound’s overall conformation.
Comparison with Similar Compounds
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(1-naphthyl)acetamide
Comparison:
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylpropanamide is unique due to the presence of the phenylpropanamide moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide and N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide contain nitro groups, which can significantly alter their electronic properties and reactivity.
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(1-naphthyl)acetamide features a naphthyl group, which can enhance π-π stacking interactions and potentially increase binding affinity to certain targets.
Properties
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-7-9-13-16(19-21-18-13)15(11)17-14(20)10-8-12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRYAYLCJOSSKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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